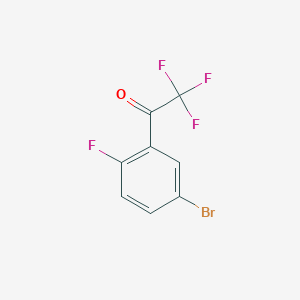

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEXLGFRBKOYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463830 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617706-15-7 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone: Structure, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. This compound serves as a crucial building block in medicinal chemistry, particularly in the development of potent enzyme inhibitors for the treatment of metabolic diseases.

Chemical Structure and Properties

This compound, with the CAS Number 617706-15-7, is a halogenated aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom, a fluorine atom, and a trifluoroethanone group. This unique combination of functional groups imparts specific reactivity and properties that are valuable in organic synthesis.

| Property | Value |

| Molecular Formula | C₈H₃BrF₄O |

| Molecular Weight | 271.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 1-bromo-4-fluorobenzene. A plausible synthetic route is outlined below.

Experimental Protocol:

Step 1: Bromination of 1-bromo-4-fluorobenzene

A solution of 1-bromo-4-fluorobenzene in a suitable solvent, such as dichloromethane, is cooled to 0°C. To this, a brominating agent, like N-bromosuccinimide (NBS), and a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a reducing agent, for instance, a saturated aqueous solution of sodium thiosulfate, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 1,4-dibromo-2-fluorobenzene.

Step 2: Trifluoroacetylation of 1,4-dibromo-2-fluorobenzene

The resulting 1,4-dibromo-2-fluorobenzene is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium, is added dropwise to facilitate lithium-halogen exchange, forming a reactive organolithium intermediate. Subsequently, a trifluoroacetylating agent, for example, ethyl trifluoroacetate, is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

A general workflow for the synthesis is depicted below:

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The splitting pattern will be complex due to coupling with the fluorine atom and adjacent protons. |

| ¹³C NMR | The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the carbonyl carbon (around δ 180-190 ppm), and the trifluoromethyl carbon (a quartet due to coupling with fluorine). |

| IR Spectroscopy | The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1700-1730 cm⁻¹. Other characteristic peaks will include C-Br, C-F, and C-H stretching and bending vibrations. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns will likely involve the loss of the trifluoromethyl group and other fragments from the aromatic ring. |

Application in Drug Discovery: Inhibition of ELOVL6

This compound is a key precursor in the synthesis of benzoxazinones, a class of compounds that have been identified as potent inhibitors of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6).[1]

The ELOVL6 Signaling Pathway

ELOVL6 is a microsomal enzyme that plays a crucial role in the de novo synthesis of long-chain fatty acids.[2][3] Specifically, it catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids into C18 species.[4][5] This process is a key component of lipid metabolism and is implicated in various metabolic disorders.

The ELOVL6 pathway is regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[6] In conditions of energy surplus, SREBP-1 is activated, leading to increased expression of lipogenic enzymes, including ELOVL6. This results in an increased production of long-chain fatty acids, which can contribute to the development of insulin resistance and non-alcoholic fatty liver disease (NAFLD).[7][8]

Inhibition of ELOVL6 has emerged as a promising therapeutic strategy for metabolic diseases. By blocking the elongation of fatty acids, ELOVL6 inhibitors can modulate the cellular lipid profile, leading to improved insulin sensitivity and reduced hepatic steatosis.[2][5]

The diagram below illustrates the role of ELOVL6 in fatty acid synthesis and the point of intervention for inhibitors.

Synthesis of Benzoxazinone ELOVL6 Inhibitors

A general experimental protocol for the synthesis of benzoxazinone-based ELOVL6 inhibitors using this compound is as follows:

-

Condensation: this compound is reacted with an appropriate amino acid derivative in the presence of a coupling agent and a base. This step forms an amide intermediate.

-

Cyclization: The amide intermediate undergoes an intramolecular cyclization reaction, often promoted by a dehydrating agent or by heating, to form the benzoxazinone ring system.

-

Diversification: The bromo-substituent on the benzoxazinone core can be further modified using various cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce a variety of substituents, allowing for the exploration of the structure-activity relationship (SAR) and optimization of inhibitory potency.[9]

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the field of drug discovery. Its utility as a precursor for potent ELOVL6 inhibitors highlights its importance in the development of novel therapeutics for metabolic diseases such as type 2 diabetes and NAFLD. The synthetic routes and biological context provided in this guide offer a solid foundation for researchers and scientists working in this area.

References

- 1. nbinno.com [nbinno.com]

- 2. Elovl6: a new player in fatty acid metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Crucial role of a long-chain fatty acid elongase, Elovl6, in obesity-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ELOVL6 Genetic Variation Is Related to Insulin Sensitivity: A New Candidate Gene in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel benzoxazinones as potent and orally active long chain fatty acid elongase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone CAS number 617706-15-7

An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (CAS 617706-15-7)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a halogenated aromatic ketone that serves as a critical building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive ketone, a bromine atom suitable for cross-coupling reactions, and electron-withdrawing fluorine and trifluoromethyl groups makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, spectroscopic characteristics, and its notable application as a reactant in the synthesis of potent enzyme inhibitors for drug discovery.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and safety assessments.

| Property | Value | Reference |

| CAS Number | 617706-15-7 | [][2][3] |

| IUPAC Name | This compound | [] |

| Molecular Formula | C₈H₃BrF₄O | [3][4] |

| Molecular Weight | 271.01 g/mol | [3][4] |

| Purity | Commercially available at ≥95% | [3][4] |

| Synonyms | 5'-Bromo-2,2,2,2'-tetrafluoroacetophenone | [] |

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of an organometallic derivative of a brominated-fluorinated benzene with a trifluoroacetylating agent. The presence of multiple functional groups imparts significant versatility for subsequent chemical transformations.

Plausible Synthetic Workflow

A common strategy for synthesizing aryl trifluoromethyl ketones involves the acylation of a Grignard or organolithium reagent. The following diagram illustrates a plausible pathway starting from 1,4-dibromo-2-fluorobenzene.

Caption: Plausible synthetic workflow for the target compound.

Representative Experimental Protocol

While a specific protocol for CAS 617706-15-7 is not publicly detailed, the synthesis of structurally analogous compounds provides a reliable template. The following protocol for a related compound, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, demonstrates the key steps.[5]

Disclaimer: This protocol is for a related compound and should be adapted and optimized by qualified personnel.

-

Grignard Formation: To a solution of a suitable starting material, such as 5-bromo-1,3-dichloro-2-fluoro-benzene, in an anhydrous ether solvent like tetrahydrofuran (THF), slowly add an organometallic reagent such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) at a controlled temperature (e.g., 20°C).

-

Stirring: Stir the reaction mixture for a sufficient duration (e.g., 2 hours) to ensure the formation of the Grignard reagent.

-

Acylation: Cool the mixture (e.g., to 0°C) and slowly add a trifluoroacetylating agent, such as methyl 2,2,2-trifluoroacetate.

-

Quenching and Workup: Allow the reaction to proceed for a period (e.g., 1 hour) at ambient temperature. Subsequently, quench the reaction with a suitable aqueous solution and perform a standard extraction and purification sequence (e.g., column chromatography) to isolate the final product.

Chemical Reactivity

The utility of this compound stems from its distinct reactive sites:

-

Aromatic Bromine: Serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.[6]

-

Ketone Carbonyl Group: Amenable to a wide range of transformations, including nucleophilic additions, reductions to form secondary alcohols, and condensations.[6]

-

Fluorine Substituents: The aromatic fluorine and the trifluoromethyl group significantly modulate the electronic properties of the molecule, influencing the reactivity of the aromatic ring and the acidity of adjacent protons.[6]

Application in Drug Development: Inhibition of Fatty Acid Elongase 6 (ELOVL6)

A key application of this compound is as a reactant in the synthesis of Benzoxazinones.[2] These resulting compounds have been evaluated as potent inhibitors of Fatty Acid Elongase 6 (ELOVL6), an enzyme implicated in metabolic disorders.[2]

ELOVL6 catalyzes the rate-limiting step in the elongation of saturated and monounsaturated long-chain fatty acids. Inhibiting this enzyme is a therapeutic strategy for conditions like insulin resistance and fatty liver disease.

Caption: Inhibition of the ELOVL6 fatty acid elongation pathway.

Predicted Spectroscopic Profile

While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features crucial for its identification and characterization.

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm). The proton signals would exhibit complex splitting patterns due to coupling with the aromatic fluorine and adjacent protons. |

| ¹³C NMR | A signal for the carbonyl carbon (~180-190 ppm), a quartet for the CF₃ carbon due to C-F coupling, and multiple signals in the aromatic region showing complex splitting from both ¹⁹F and ¹³C-¹⁹F couplings. |

| ¹⁹F NMR | Two distinct signals are expected: one for the trifluoromethyl (-CF₃) group and another for the single fluorine atom on the aromatic ring. |

| IR Spectroscopy | A strong, characteristic absorption band for the C=O (ketone) stretch, typically in the 1700-1730 cm⁻¹ region. Strong bands corresponding to C-F and C-Br stretches will also be present in the fingerprint region.[7] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would include the loss of ·CF₃ and ·Br radicals. |

Safety and Handling

Based on safety data for structurally related bromo-fluoro-acetophenones, this compound should be handled with care. The following table summarizes general safety precautions.

| Category | Recommendation | Reference(s) |

| General Handling | Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, vapors, or mist. Wash hands thoroughly after handling. | [8][9] |

| Hazards | May cause skin irritation or burns and serious eye damage. May be harmful if swallowed, inhaled, or absorbed through the skin. | [8][10] |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all exposure routes. | [8][9] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [8][11] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [8][11] |

References

- 2. 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | 617706-15-7 [chemicalbook.com]

- 3. 617706-15-7 | MFCD12547807 | 1-(5-Bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone | acints [acints.com]

- 4. aobchem.com [aobchem.com]

- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of a trifluoromethyl ketone moiety attached to a substituted phenyl ring makes this compound a valuable building block for introducing fluorine, which can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines plausible synthetic strategies, provides a detailed experimental protocol for a recommended approach, and includes critical data and visualizations to support laboratory implementation.

Synthetic Strategies: A Comparative Overview

Two primary synthetic routes are considered for the preparation of this compound: a Grignard-based approach and a Friedel-Crafts acylation.

1. Grignard Reaction Approach: This method involves the formation of a Grignard reagent from a suitable brominated and fluorinated benzene derivative, followed by its reaction with a trifluoroacetylating agent. A particularly effective variation is the use of a halogen-magnesium exchange reaction, which can offer high yields and regioselectivity. This approach is generally favored for its controlled and predictable nature.

2. Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of 4-bromo-1-fluorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride. While a direct method, it can be complicated by issues of regioselectivity, as the fluorine and bromine substituents have competing directing effects, potentially leading to a mixture of isomers that require purification.

Given the potential for higher regioselectivity and yield, this guide will focus on a detailed protocol for the Grignard-based synthesis.

Recommended Synthetic Pathway: Grignard Reaction via Halogen-Magnesium Exchange

The recommended pathway proceeds in two main steps: the formation of the 5-bromo-2-fluorophenylmagnesium chloride Grignard reagent via a halogen-magnesium exchange, followed by its acylation with ethyl trifluoroacetate.

An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes its molecular characteristics, a detailed experimental protocol for its synthesis, and a logical workflow for its application in drug development.

Compound Data Summary

The fundamental properties of this compound are summarized below. This data is crucial for its application in quantitative chemical synthesis and analysis.

| Property | Value | Source |

| Molecular Weight | 271.01 g/mol | [1][2][3] |

| Molecular Formula | C₈H₃BrF₄O | [1][2][3] |

| CAS Number | 617706-15-7 | [1][3] |

| MDL Number | MFCD12547807 | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Grignard reaction, a common and effective method for forming carbon-carbon bonds. The following protocol is a representative example of its synthesis.

Objective: To synthesize this compound from 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide.

Materials:

-

5-bromo-2-fluoro-N-methoxy-N-methylbenzamide

-

Trifluoromethyltrimethylsilane (CF₃Si(CH₃)₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2N solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Nitrogen gas (N₂)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide and anhydrous tetrahydrofuran under a nitrogen atmosphere.

-

Grignard Reagent Addition: The solution is cooled to 0°C in an ice bath. A solution of a suitable trifluoromethyl Grignard reagent, or a precursor like trifluoromethyltrimethylsilane with a fluoride source, is added dropwise to the stirred solution.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a 2N hydrochloric acid solution.

-

Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is then purified by column chromatography on silica gel to obtain the final product of high purity.

Visualized Workflows and Pathways

3.1. Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

3.2. Role in Drug Development

This compound is a reactant in the synthesis of Benzoxazinones, which have been evaluated as potent elongase 6 inhibitors[3]. The following diagram outlines this logical progression from a chemical intermediate to a biologically active compound.

Caption: Logical pathway from a chemical intermediate to a therapeutic application.

References

An In-depth Technical Guide on the Spectral Data of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for the compound 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. Due to the limited availability of experimental spectra for this specific molecule, this document presents a detailed analysis based on data from structurally analogous compounds. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Detailed, generalized experimental protocols for acquiring such data are also provided. Furthermore, a logical workflow for the spectroscopic analysis of a synthesized chemical compound is illustrated using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Predicted Spectral Data

The following sections detail the predicted spectral characteristics of this compound. These predictions are derived from the analysis of spectral data for structurally similar compounds, including various substituted trifluoroacetophenones and halogenated aromatic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectral data are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.9 - 8.1 | dd | JHF ≈ 6-8, JHH ≈ 2-3 | H-6 |

| ~ 7.6 - 7.8 | ddd | JHH ≈ 8-9, JHH ≈ 2-3, JHF ≈ 1-2 | H-4 |

| ~ 7.2 - 7.4 | t | JHH ≈ 8-9 | H-3 |

Predicted spectra are referenced to TMS (0 ppm) in CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 180 - 185 (q, JCF ≈ 35-40 Hz) | C=O |

| ~ 160 - 165 (d, JCF ≈ 250-260 Hz) | C-F |

| ~ 135 - 140 | C-Br |

| ~ 130 - 135 | C-H (Aromatic) |

| ~ 125 - 130 | C-H (Aromatic) |

| ~ 120 - 125 (d, JCF ≈ 20-25 Hz) | C-C=O |

| ~ 115 - 120 (q, JCF ≈ 290-300 Hz) | CF₃ |

| ~ 115 - 120 (d, JCF ≈ 20-25 Hz) | C-H (Aromatic) |

Predicted spectra are referenced to TMS (0 ppm) in CDCl₃.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -70 to -75 | s | CF₃ |

| ~ -105 to -115 | m | Ar-F |

Predicted spectra are referenced to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented below.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1700 - 1730 | Strong | C=O stretch (trifluoromethyl ketone) |

| ~ 1600 - 1580 | Medium | Aromatic C=C stretch |

| ~ 1480 - 1460 | Medium | Aromatic C=C stretch |

| ~ 1250 - 1150 | Strong | C-F stretch (CF₃) |

| ~ 1100 - 1000 | Strong | C-F stretch (Aromatic) |

| ~ 850 - 800 | Strong | C-H out-of-plane bend (Aromatic) |

| ~ 700 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrum Fragmentation

| m/z | Relative Intensity | Assignment |

| 286/288 | High | [M]⁺ (Molecular ion peak with Br isotopes) |

| 217/219 | Medium | [M - CF₃]⁺ |

| 189/191 | Medium | [M - CF₃ - CO]⁺ |

| 156 | Medium | [C₇H₄FO]⁺ |

| 109 | Low | [C₇H₄F]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectral data for a small organic molecule such as this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean 5 mm NMR tube to a height of about 4 cm.

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program (e.g., zg30) is used. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a more concentrated sample may be necessary.

-

¹⁹F NMR Acquisition : Acquire the spectrum using a fluorine-observe pulse program. A reference standard, such as hexafluorobenzene, may be used.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and compare them with known correlation tables to identify functional groups.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that can be used if the molecular ion is not observed with EI.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be a key diagnostic feature.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a newly synthesized compound using various spectroscopic techniques.

Caption: A general workflow for the spectroscopic analysis of a synthesized compound.

physical properties of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical overview of the physical properties, synthesis, and biological relevance of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the development of novel therapeutics.

Introduction

This compound (CAS No. 617706-15-7) is a halogenated aromatic ketone of significant interest in medicinal chemistry. Its trifluoromethyl group and the bromo- and fluoro-substituents on the phenyl ring make it a versatile building block for complex molecular architectures. Notably, this compound serves as a crucial reactant in the synthesis of benzoxazinones, a class of molecules that have been identified as potent inhibitors of Fatty Acid Elongase 6 (Elovl6), an enzyme implicated in various metabolic diseases.[1] This guide details the known physical characteristics, outlines relevant experimental protocols, and explores the biological signaling pathways associated with the therapeutic targets of its derivatives.

Physical and Chemical Properties

Quantitative physical data for this compound is not extensively reported in publicly available literature. A Safety Data Sheet (SDS) describes its physical state as a liquid, but specific values for melting point, boiling point, and density are not provided.[2]

For the purpose of comparison, the physical properties of the closely related non-trifluoro analog, 1-(5-Bromo-2-fluorophenyl)ethanone (CAS No. 198477-89-3), are provided below. It is critical to note that these values are not for the title compound and should be used as a reference with caution.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 617706-15-7 | N/A |

| Molecular Formula | C₈H₃BrF₄O | N/A |

| Molecular Weight | 271.01 g/mol | N/A |

| Appearance | Liquid | [2] |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Density | Data not available | N/A |

Table 2: Physical Properties of Analog Compound: 1-(5-Bromo-2-fluorophenyl)ethanone

| Property | Value | Source |

| CAS Number | 198477-89-3 | [2] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 42 °C | [2] |

| Boiling Point | 251 °C | [2] |

| Density | 1.535 g/cm³ | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on patented procedures for structurally analogous compounds, a representative synthetic route can be proposed.[3][4][5]

Representative Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 1,4-dibromo-2-fluorobenzene, involving the formation of a Grignard reagent followed by acylation.

Step 1: Formation of the Grignard Reagent A solution of 1,4-dibromo-2-fluorobenzene in an anhydrous ether solvent, such as tetrahydrofuran (THF), is treated with magnesium turnings or an organometallic reagent like isopropylmagnesium chloride complexed with LiCl at a controlled temperature (e.g., 0-20 °C) to initiate the formation of the Grignard reagent, (5-Bromo-2-fluorophenyl)magnesium bromide.

Step 2: Acylation with a Trifluoroacetylating Agent The freshly prepared Grignard reagent is then reacted with a suitable trifluoroacetylating agent, such as methyl 2,2,2-trifluoroacetate. This reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to ambient temperature.

Step 3: Workup and Purification The reaction is quenched with an acidic aqueous solution (e.g., 2M HCl or saturated ammonium chloride).[2][3] The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Caption: Representative workflow for the synthesis of the title compound.

Use in the Synthesis of Benzoxazinone-based Elovl6 Inhibitors

This compound is a key precursor for synthesizing benzoxazinones. A general method involves the reaction of this ketone with an appropriate amino-substituted aromatic acid, followed by cyclization to form the benzoxazinone core. This heterocycle is a privileged scaffold for developing potent and selective inhibitors of the enzyme Elovl6.[1]

Biological Context: Targeting the Elovl6 Signaling Pathway

The therapeutic potential of compounds derived from this compound lies in their ability to inhibit Fatty Acid Elongase 6 (Elovl6).

Function of Elovl6: Elovl6 is a crucial microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids. Specifically, it is responsible for converting C16 saturated and monounsaturated fatty acids, such as palmitate (C16:0) and palmitoleate (C16:1n-7), into C18 species like stearate (C18:0) and oleate (C18:1n-9).

Downstream Effects of Elovl6 Inhibition: Inhibition of Elovl6 disrupts the balance of cellular fatty acids, leading to an increase in C16 fatty acids and a decrease in C18 species. This shift has profound metabolic consequences:

-

Increased ROS Production: An accumulation of palmitate can lead to the production of reactive oxygen species (ROS).

-

AMPK Activation: The increase in cellular stress, signaled by ROS, activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

-

Phenotypic Switching: In vascular smooth muscle cells (VSMCs), AMPK activation leads to the expression of Krüppel-like factor 4 (KLF4). This cascade induces cell cycle arrest and downregulates VSMC marker expression, a process known as phenotypic switching. This effect is beneficial in preventing conditions like atherosclerosis and restenosis after angioplasty.

The modulation of this pathway through potent Elovl6 inhibitors makes it an attractive target for drug development in metabolic syndrome, cardiovascular diseases, and certain types of cancer.

Caption: Signaling pathway initiated by the inhibition of Elovl6.

References

- 1. 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | 617706-15-7 [chemicalbook.com]

- 2. 1-(5-BROMO-2-FLUOROPHENYL)ETHANONE CAS#: 198477-89-3 [m.chemicalbook.com]

- 3. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 4. data.epo.org [data.epo.org]

- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

In-Depth Technical Guide: Safety and Handling of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety information from structurally similar halogenated ketones to provide a thorough understanding of the potential hazards and necessary safety measures.

Chemical Identification and Physical Properties

This compound is a halogenated ketone used as a reactant in chemical synthesis.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 617706-15-7 | [2] |

| Molecular Formula | C8H3BrF4O | [2] |

| Molecular Weight | 271.01 g/mol | [2][3] |

| Appearance | Not explicitly stated, likely a solid or liquid | - |

| Solubility | No data available | - |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Density | No data available | - |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger/Warning[4][6]

Potential Health Effects:

-

Inhalation: Harmful if inhaled. May cause respiratory tract irritation.

-

Skin Contact: Harmful in contact with skin. May cause skin irritation or burns.[6]

-

Eye Contact: May cause serious eye irritation or damage.[6]

-

Ingestion: Harmful if swallowed.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

3.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is essential to minimize exposure.

| Protection Type | Specific Equipment | Standard/Specification |

| Eye and Face Protection | Chemical splash goggles and a face shield. | ANSI Z87.1 or EN 166 |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Check manufacturer's compatibility data. |

| Body Protection | Flame-resistant lab coat, fully buttoned. | - |

| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or for spill cleanup. | - |

3.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

3.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Store locked up.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

4.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6] |

4.2. Spill Response

-

Evacuate personnel to a safe area.[2]

-

Ensure adequate ventilation.[2]

-

Wear appropriate PPE, including respiratory protection.[2]

-

Avoid dust formation.[2]

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

-

Prevent the spill from entering drains.[2]

4.3. Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4]

-

Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][10]

Waste Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains.[2] Waste material should be disposed of by a licensed hazardous-waste disposal contractor.

Visualized Workflows and Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate key logical workflows.

Caption: General Laboratory Handling Workflow.

Caption: First Aid Response to Exposure.

References

- 1. 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | 617706-15-7 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1-(5-Bromo-2,3,4-trifluorophenyl)-2-fluoroethanone | C8H3BrF4O | CID 177688815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. 786 | Virtual tour generated by Panotour [panotools.eu]

- 10. fishersci.com [fishersci.com]

Technical Guide: 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial sourcing, safety, and potential synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (CAS No. 617706-15-7), a key building block in pharmaceutical and agrochemical research.

Commercial Availability

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The following table summarizes the offerings from several prominent suppliers. Prices and availability are subject to change and should be confirmed with the respective vendors.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| ChemicalBook | N/A | Varies by supplier | 5mg, 250mg, 500mg, 1g, 5g | $109 - $2065[1] |

| Aaron Chemicals | AR00EM1H | N/A | N/A | N/A |

| Acints | ACI-02605 | 95%+ | N/A | N/A |

| Molbase | N/A | 96% | 1kg | N/A |

| Allfluoro Pharmaceutical Co. Ltd. | AF15328 | N/A | N/A | N/A[2] |

| ChemScene | CS-0157153 | ≥95% | N/A | N/A[3] |

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance requiring careful handling in a laboratory setting.[3]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4]

Experimental Protocols

Generalized Synthetic Approach: Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1] This approach would involve the reaction of 1-bromo-4-fluorobenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Plausible synthesis of the target compound via Friedel-Crafts acylation.

Disclaimer: This is a generalized protocol and has not been optimized for this specific transformation. Researchers should conduct their own literature search and optimization studies.

Procurement Workflow for Research Chemicals

The process of acquiring a specialized chemical like this compound for research purposes involves several key steps to ensure timely and compliant procurement.

Caption: Logical workflow for the procurement of research chemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | 617706-15-7 [chemicalbook.com]

- 4. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Ketone Group

The trifluoromethyl ketone (TFMK) group is a cornerstone functional group in modern medicinal chemistry and drug design. Its potent electrophilic nature, conferred by the electron-withdrawing trifluoromethyl moiety, allows for unique and highly effective interactions with biological targets.[1][2] This guide provides a detailed examination of the core reactivity principles of TFMKs, their application as enzyme inhibitors, and the experimental methodologies used to characterize their interactions.

Core Reactivity Principles

The reactivity of the trifluoromethyl ketone is dominated by the strong inductive effect of the three fluorine atoms. This effect polarizes the carbonyl bond, rendering the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[3][4] This intrinsic reactivity is the foundation for its primary applications in biochemistry and drug development.

In aqueous environments, TFMKs readily and reversibly react with water to form stable gem-diol hydrates.[5][6] This equilibrium heavily favors the hydrated, tetrahedral state, which acts as a transition-state analogue for the enzymatic hydrolysis of esters and amides.[3][5][7][8] Similarly, when a TFMK encounters an alcohol, such as the hydroxyl group of a serine residue in an enzyme's active site, it forms a stable, covalent hemiketal.[9][10][11]

Analogous to their reaction with alcohols, TFMKs react with thiols, such as the side chain of a cysteine residue, to form a reversible covalent thiohemiketal adduct. This interaction is a key mechanism for the inhibition of cysteine-dependent enzymes.[12] The aromatic trifluoromethyl ketone moiety, in particular, has been characterized as an effective warhead for targeting non-catalytic cysteine residues in kinases.[13]

Application in Drug Development: Enzyme Inhibition

The ability of TFMKs to form stable, tetrahedral adducts with active site nucleophiles makes them highly effective reversible covalent inhibitors.[12][14] They are widely employed to target proteases and kinases, acting as transition-state mimics that bind with high affinity.

Peptidyl trifluoromethyl ketones are potent inhibitors of serine proteases like chymotrypsin and elastase.[10][11] Upon binding to the active site, the TFMK carbonyl is attacked by the catalytic serine's hydroxyl group (e.g., Ser195 in chymotrypsin) to form a covalent hemiketal.[9] This adduct is stabilized by interactions within the active site, including hydrogen bonds in the "oxyanion hole," effectively halting the catalytic cycle.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]

- 10. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 12. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a key building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its unique trifluoromethylketone moiety, combined with a bromo- and fluoro-substituted phenyl ring, offers a versatile platform for the construction of complex heterocyclic structures. The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl carbon for nucleophilic attack, while the bromine atom serves as a handle for cross-coupling reactions, enabling further molecular diversification.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on its application as a precursor for potent enzyme inhibitors.

Application Note 1: Synthesis of Trifluoromethyl-Substituted Benzoxazinones as Potent Elongase 6 (ELOVL6) Inhibitors

This compound is a critical starting material for the synthesis of a class of trifluoromethyl-substituted benzoxazinones. These compounds have been identified as potent and selective inhibitors of stearoyl-CoA elongase 6 (ELOVL6), a key enzyme in the biosynthesis of long-chain saturated and monounsaturated fatty acids. Dysregulation of ELOVL6 activity has been implicated in various metabolic disorders, including insulin resistance, fatty liver disease, and obesity, making it an attractive therapeutic target.

The core synthetic strategy involves the condensation of this compound with a suitable amino alcohol, such as 2-amino-2-methyl-1-propanol. This reaction proceeds via the formation of a hemiaminal intermediate, followed by an intramolecular cyclization with concomitant dehydration to yield the stable benzoxazinone ring system. The resulting trifluoromethyl group at the 2-position of the benzoxazinone is crucial for the inhibitory activity against ELOVL6.

The bromine atom on the phenyl ring of the synthesized benzoxazinone can be further functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's pharmacological properties.

Experimental Protocol: Synthesis of 7-bromo-2-(5-bromo-2-fluorophenyl)-4,4-dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine

This protocol is based on general procedures for the synthesis of benzoxazinones from trifluoromethyl ketones and amino alcohols.

Reaction Scheme:

A schematic for the synthesis of a trifluoromethyl-substituted benzoxazinone.

Materials:

-

This compound

-

2-Amino-2-methyl-1-propanol

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add this compound (1.0 eq).

-

Add toluene to dissolve the starting material.

-

Add 2-amino-2-methyl-1-propanol (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Water will be collected in the Dean-Stark trap.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the desired 7-bromo-2-(5-bromo-2-fluorophenyl)-4,4-dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 75-85% |

| Reaction Time | 18 hours |

| Purity (post-chromatography) | >95% |

Application Note 2: Asymmetric Reduction to Chiral Trifluoromethylated Alcohols

The trifluoromethyl ketone moiety of this compound can be stereoselectively reduced to the corresponding chiral alcohol. These chiral fluorinated alcohols are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of the final products.

Various asymmetric reduction methods can be employed, including the use of chiral borane reagents (e.g., Corey-Bakshi-Shibata catalyst), chiral metal hydrides, or enzymatic reductions using alcohol dehydrogenases. The choice of the reducing agent and reaction conditions will determine the enantioselectivity of the reduction.

Experimental Protocol: Asymmetric Reduction using a Chiral Borane Reagent (General Procedure)

Reaction Workflow:

A general workflow for the asymmetric reduction of the trifluoromethyl ketone.

Materials:

-

This compound

-

(R)- or (S)-Corey-Bakshi-Shibata (CBS) catalyst

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions, workup, and purification

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the CBS catalyst (0.1 eq) in anhydrous THF.

-

Add the borane dimethyl sulfide complex (1.0 M in THF, 1.1 eq) dropwise to the catalyst solution at room temperature and stir for 15 minutes.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the ketone to the pre-formed chiral borane reagent at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then pour it into a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the chiral alcohol. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 80-95% |

| Enantiomeric Excess (ee) | >95% |

| Reaction Time | 3 hours |

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its application in the preparation of potent ELOVL6 inhibitors highlights its significance in drug discovery and development. The provided protocols offer a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications. The ability to perform both heterocyclic ring formation and stereoselective reductions makes this building block a powerful tool in the arsenal of synthetic chemists.

References

Application Notes and Protocols for 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure incorporates several key features that make it an attractive substrate for a variety of cross-coupling reactions. The presence of a bromine atom on the aromatic ring provides a reactive handle for palladium-, copper-, and nickel-catalyzed transformations, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The trifluoroethanone moiety is a valuable pharmacophore known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Furthermore, the fluorine substituent on the phenyl ring can modulate the electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives.

These application notes provide an overview of the potential utility of this compound as a reactant in several key cross-coupling reactions and offer generalized experimental protocols based on established methodologies for similar substrates.

Key Applications in Cross-Coupling Reactions

The unique structural features of this compound make it a suitable candidate for a range of powerful cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. Reacting this compound with various aryl or heteroaryl boronic acids or their esters can generate a library of biaryl and heteroaryl-aryl compounds. These products are prevalent in pharmacologically active molecules and organic electronic materials.

-

Buchwald-Hartwig Amination: The formation of C-N bonds is crucial in the synthesis of pharmaceuticals and agrochemicals. The palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This provides access to a variety of substituted aniline derivatives bearing the trifluoroethanone moiety.

-

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond through the palladium- and copper-co-catalyzed coupling of an aryl halide with a terminal alkyne. Utilizing this compound in a Sonogashira coupling provides a direct route to arylalkynes, which are important intermediates for the synthesis of more complex heterocyclic systems and conjugated materials.

-

Heck Coupling: The Heck reaction is a palladium-catalyzed method for the formation of C(sp²)-C(sp²) bonds by coupling an aryl halide with an alkene. This transformation can be employed to introduce alkenyl substituents onto the phenyl ring of this compound, leading to the synthesis of substituted styrenes and other vinylarenes.

-

Stille Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organostannane with an organic halide. This compound can be coupled with various organotin reagents to form new carbon-carbon bonds, offering an alternative to the Suzuki-Miyaura coupling with a different substrate scope.

-

Negishi Coupling: The Negishi coupling utilizes organozinc reagents in a palladium- or nickel-catalyzed cross-coupling with organic halides. This method is known for its high functional group tolerance and can be applied to the arylation or vinylation of this compound.

-

Ullmann Condensation: This classical copper-catalyzed reaction can be used for the formation of C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool for specific transformations, such as the synthesis of diaryl ethers or thioethers from this compound.

-

Cyanation: The introduction of a nitrile group can be achieved through palladium- or copper-catalyzed cyanation of the aryl bromide. The resulting cyanophenyl trifluoroethanone is a versatile intermediate that can be further transformed into amides, carboxylic acids, or tetrazoles, which are common functionalities in drug molecules.

Experimental Protocols (Generalized)

The following are generalized protocols for key cross-coupling reactions using this compound as a substrate. Note: These are starting points and will likely require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound by coupling this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize an N-aryl amine by coupling this compound with an amine.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk flask.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify by column chromatography.

Quantitative Data (Hypothetical):

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOt-Bu | Toluene | 110 | 16 | 88 |

| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 79 |

Visualizations

Below are diagrams illustrating the generalized workflows for the described cross-coupling reactions.

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a highly promising building block for the synthesis of a wide range of functionalized molecules through various cross-coupling reactions. The protocols and information provided herein serve as a foundational guide for researchers to explore the synthetic potential of this versatile reactant. Optimization of the reaction conditions for each specific substrate combination will be crucial for achieving high yields and purity of the desired products. The development of robust and efficient cross-coupling methodologies with this reactant will undoubtedly contribute to advancements in drug discovery and materials science.

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel fluorinated biaryl ketones, which are valuable intermediates in the development of pharmaceuticals and other advanced materials. The presence of both a fluorine atom and a trifluoromethyl ketone group on the aryl bromide presents unique considerations for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1]

The coupling of this compound is of particular interest as it introduces a synthetically versatile ketone moiety and fluorine atoms, which can significantly modulate the physicochemical and biological properties of target molecules. The electron-withdrawing nature of the trifluoromethyl ketone and the fluorine substituent can influence the reactivity of the aryl bromide.

Data Presentation: Reaction Parameters and Yields

While specific, direct literature examples for the Suzuki-Miyaura coupling of this compound are limited, the following table provides representative conditions and expected yields based on reactions with structurally similar, electronically demanding aryl bromides. These conditions serve as a strong starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-18 | 75-85 |

| 2 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 6-12 | 80-95 |

| 3 | 4-Chlorophenylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF | 80 | 10-16 | 70-80 |

| 4 | 3,5-Dichlorophenylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.5) | DMF/H₂O (5:1) | 100 | 12-24 | 65-75 |

| 5 | Thiophen-3-ylboronic Acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 14-20 | 60-70 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound. These protocols are general and may require optimization for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point for a variety of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Schlenk flask or microwave vial

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (4:1 ratio).

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(5-aryl-2-fluorophenyl)-2,2,2-trifluoroethanone.

Protocol 2: Optimized Procedure for Electron-Rich Arylboronic Acids using a Buchwald Ligand

This protocol is recommended for achieving higher yields and shorter reaction times with electron-rich arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Toluene, anhydrous

-

Schlenk flask or microwave vial

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.

-

Add this compound and 4-methoxyphenylboronic acid.

-

Add anhydrous, degassed toluene.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

-

Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Reaction Scheme

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of valuable pharmaceutical intermediates starting from 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. This versatile building block, featuring bromine, fluorine, and a trifluoroethanone moiety, offers multiple reaction sites for the construction of complex molecules with potential therapeutic applications, particularly in the development of inhibitors for enzymes such as β-secretase (BACE1), implicated in Alzheimer's disease.

The protocols outlined below focus on two powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of Diaryl Ketone Intermediates

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the aryl bromide of this compound and a variety of organoboron compounds. This reaction is instrumental in the synthesis of biaryl scaffolds, which are common motifs in many pharmaceutical agents.

General Reaction Scheme:

Figure 1. General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 1-(2-Fluoro-5-(pyridin-3-yl)phenyl)-2,2,2-trifluoroethanone

This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize a key intermediate for potential BACE1 inhibitors.

Materials:

-

This compound

-

Pyridine-3-boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1 v/v) are added pyridine-3-boronic acid (1.2 eq) and sodium carbonate (2.0 eq).

-

The mixture is degassed by bubbling nitrogen through it for 15 minutes.

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) is then added, and the mixture is heated to 90 °C under a nitrogen atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-